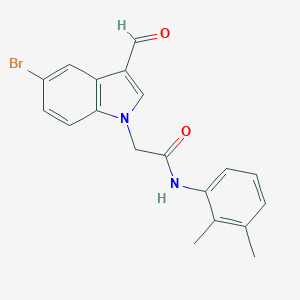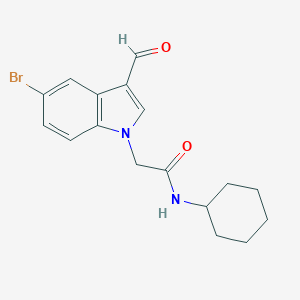![molecular formula C25H22Cl2N4O6 B297531 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297531.png)
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide, also known as DCMO-PEG2-OMe, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of hydrazones and has been shown to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is known to play a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee has been shown to exhibit other biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of extracellular matrix proteins. This property may have potential applications in the treatment of various diseases, including arthritis and atherosclerosis.
实验室实验的优点和局限性
One of the main advantages of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee in lab experiments is its ability to selectively target cancer cells, while sparing normal cells. This property makes it a potentially useful tool for studying cancer cell biology and developing new cancer therapies. However, one limitation of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee is its low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee. One area of interest is the development of new cancer therapies that incorporate this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee and to identify potential molecular targets for this compound. Finally, there is a need for more research on the potential applications of 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee in the treatment of other diseases, such as arthritis and atherosclerosis.
合成方法
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee can be synthesized using a multi-step process that involves the condensation of 2,3-dichloroaniline with 2-oxoethyl-2-(3-methoxy-4-hydroxybenzylidene) hydrazinecarboxylate, followed by the reaction with 2-methoxyphenylacetic acid. The final product is purified using column chromatography and characterized using various analytical techniques.
科学研究应用
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee has been shown to have potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamidee has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
产品名称 |
2-(2-{4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide |
|---|---|
分子式 |
C25H22Cl2N4O6 |
分子量 |
545.4 g/mol |
IUPAC 名称 |
N//'-[(E)-[4-[2-(2,3-dichloroanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C25H22Cl2N4O6/c1-35-19-9-4-3-7-17(19)30-24(33)25(34)31-28-13-15-10-11-20(21(12-15)36-2)37-14-22(32)29-18-8-5-6-16(26)23(18)27/h3-13H,14H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)/b28-13+ |
InChI 键 |
MKAMCJZLKMEBEA-XODNFHPESA-N |
手性 SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
规范 SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)
![5-bromo-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297458.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)
![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![1-(4-bromophenyl)-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297473.png)